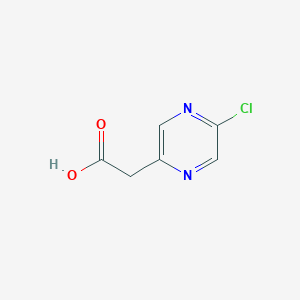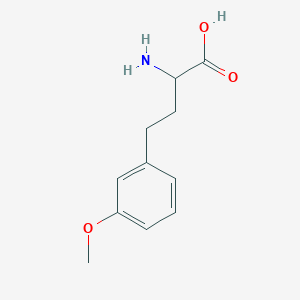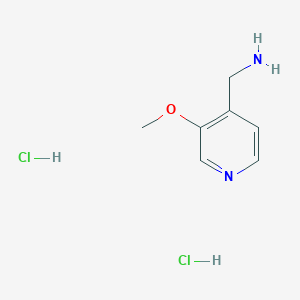![molecular formula C14H19BrN2O2S B1431024 methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351596-78-5](/img/structure/B1431024.png)
methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound that possesses a unique structure, blending a benzo[d]thiazole core with a butyl chain, an imine group, and a methyl ester function
Preparation Methods
The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multi-step organic reactions. A generalized synthetic route is as follows:
Formation of the benzo[d]thiazole core: : Starting from 2-aminothiophenol, which reacts with carboxylic acids or their derivatives under dehydrative conditions to form the benzo[d]thiazole ring.
Incorporation of the butyl chain:
Formation of the imine: : This is usually accomplished by condensation of the benzo[d]thiazole derivative with a suitable aldehyde or ketone.
Methyl ester formation: : Esterification reactions using methanol and an acid catalyst.
Hydrobromide salt formation: : The final product is obtained by treating the methyl ester intermediate with hydrobromic acid.
For industrial production, large-scale procedures might optimize these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized by agents such as potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction of the imine group can be performed using hydrogen gas in the presence of a metal catalyst, yielding the corresponding amine.
Substitution: : Halogenations and other nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and ester functions.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: : Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Potential application in the study of biological pathways and interactions, particularly involving nitrogen-containing heterocycles.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: : May serve as an intermediate in the manufacture of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action for methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is often dictated by its interaction with biological molecules. Its imine group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing various biochemical pathways. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. The butyl chain offers hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Compared to other benzo[d]thiazole derivatives, methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide stands out due to its unique combination of functional groups, offering versatile reactivity and interaction profiles. Similar compounds include:
2-aminobenzothiazole: : A simpler precursor lacking the ester and butyl functionalities.
Methyl 2-(2-benzyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate: : A structurally similar compound with a benzyl instead of a butyl chain.
Benzo[d]thiazole-6-carboxylic acid: : Featuring a carboxylic acid instead of an ester group.
Each compound in this family exhibits unique properties that can be tailored for specific applications, making them valuable in diverse research fields.
Properties
IUPAC Name |
methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.BrH/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2;/h6-8,15H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKBBGCKPXCJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)](/img/structure/B1430952.png)






